![molecular formula C21H31NO2 B10848936 8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)

8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of GNF-PF-5188 involves several steps, starting with the preparation of the tetrahydro-β-carboline scaffold. The key steps include:

Formation of the Tetrahydro-β-carboline Scaffold: This is typically achieved through a Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone.

Functionalization: The scaffold is then functionalized with various substituents to enhance its biological activity. This may involve reactions such as alkylation, acylation, or halogenation.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

GNF-PF-5188 undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its efficacy.

Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups onto the molecule.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to assemble the final compound.

Scientific Research Applications

GNF-PF-5188 has several scientific research applications:

Chemistry: It is used as a model compound in the study of tetrahydro-β-carboline derivatives and their synthesis.

Biology: It has shown significant efficacy in vitro against Plasmodium falciparum, making it a valuable tool in the study of malaria.

Medicine: Its potential as an antimalarial agent is being explored, with studies showing its ability to inhibit the growth of the malaria parasite.

Industry: It may have applications in the development of new antimalarial drugs.

Mechanism of Action

The mechanism of action of GNF-PF-5188 involves its interaction with the malaria parasite’s mitochondrial transport system. It targets the major facilitator superfamily transporter, disrupting mitochondrial function and leading to the death of the parasite. This mechanism is distinct from other antimalarial drugs, making GNF-PF-5188 a promising candidate for further development .

Comparison with Similar Compounds

GNF-PF-5188 is similar to other tetrahydro-β-carboline derivatives, such as MMV085203 and GNF-PF-3600. it is unique in its specific targeting of the mitochondrial transport system in Plasmodium falciparum. This distinct mechanism of action sets it apart from other antimalarial compounds, which often target different pathways .

Similar Compounds

MMV085203: Another tetrahydro-β-carboline derivative with antimalarial activity.

GNF-PF-3600: A structurally related compound that also targets the mitochondrial transport system in Plasmodium falciparum.

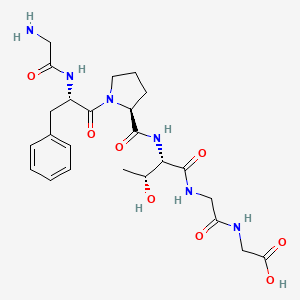

Properties

Molecular Formula |

C21H31NO2 |

|---|---|

Molecular Weight |

329.5 g/mol |

IUPAC Name |

8-hexyl-3,5,5-trimethyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-10-ol |

InChI |

InChI=1S/C21H31NO2/c1-5-6-7-8-9-15-12-18(23)20-16-10-11-22(4)14-17(16)21(2,3)24-19(20)13-15/h12-13,23H,5-11,14H2,1-4H3 |

InChI Key |

CXLQUCPRQKBNSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C2C3=C(CN(CC3)C)C(OC2=C1)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)

![(3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1,4-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2S)-1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid](/img/structure/B10848871.png)

![17,17-Dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol](/img/structure/B10848876.png)

![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848889.png)

![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)